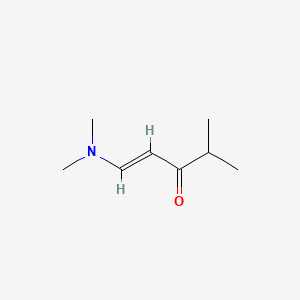

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Description

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-methylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)8(10)5-6-9(3)4/h5-7H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNDLIOPBBBDGL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505220 | |

| Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-56-9 | |

| Record name | (1E)-1-(Dimethylamino)-4-methylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one (CAS No. 5782-56-9) is a functionalized organic compound belonging to the class of β-enaminones.[1][2] As a vinylogous amide, its unique conjugated system imparts a rich and versatile chemical reactivity, making it a valuable intermediate and building block in modern organic synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic characterization, a proposed, field-proven synthetic methodology with mechanistic insights, and an exploration of its reactivity profile and synthetic potential. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this reagent in complex synthetic campaigns and drug discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is characterized by an (E)-configured carbon-carbon double bond conjugated to a ketone and substituted with a dimethylamino group. This arrangement establishes a push-pull electronic system, where the electron-donating amino group influences the electron-deficient carbonyl moiety through the π-system. This electronic communication is fundamental to its stability, spectroscopic signature, and chemical behavior.

The compound is a liquid at room temperature and is best stored under refrigeration (2-8°C) to maintain its integrity.[2]

Table 1: Key Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5782-56-9 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 90 °C @ 1.5 mBar | |

| Purity | ≥95% (Typical Commercial Grade) | |

| Storage Conditions | 2-8°C Refrigerator | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

A thorough understanding of the spectroscopic data is critical for reaction monitoring and structural confirmation. The conjugated nature of the enaminone system gives rise to distinct and predictable spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons, whose chemical shifts are influenced by the opposing electronic effects of the amino and carbonyl groups. The proton on C2 (α to the carbonyl) will appear downfield relative to a simple alkene, while the proton on C1 (β to the carbonyl) will be shifted upfield due to the electron-donating effect of the nitrogen atom. The isopropyl group will present as a septet and a doublet, and the N,N-dimethyl groups will likely appear as a singlet, though they may broaden or split at low temperatures if rotation around the C-N bond is slow.

-

¹³C NMR: The carbon spectrum provides definitive evidence of the functional groups. A reference spectrum is available in the literature, confirming the structure.[3] Key expected resonances include the carbonyl carbon (C3) around 190-200 ppm, and the two vinylic carbons (C1 and C2). The remaining aliphatic carbons, including the isopropyl and N-methyl groups, will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands characteristic of the conjugated system.

-

C=O Stretch: The carbonyl stretching frequency is significantly lowered from a typical saturated ketone (~1715 cm⁻¹) to approximately 1640-1660 cm⁻¹ due to delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.

-

C=C Stretch: A strong C=C stretching band is expected around 1550-1600 cm⁻¹, often coupled with the C=O vibration.

-

C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation pathways would likely involve the loss of the isopropyl group ([M-43]⁺) and cleavage alpha to the carbonyl group, providing further structural confirmation.

Synthesis and Mechanistic Pathway

Enaminones of this type are most reliably synthesized via the condensation of a ketone with an amide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA). This method is highly efficient and provides excellent control over the desired (E)-stereoisomer.

Proposed Synthetic Protocol

Reaction: Condensation of 3-methyl-2-butanone with Dimethylformamide Dimethyl Acetal (DMF-DMA).

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq).

-

Add DMF-DMA (1.1 eq) to the flask. Toluene or another inert solvent may be used, although the reaction often proceeds efficiently under neat conditions.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS, observing the consumption of the starting ketone.

-

During the reaction, methanol is formed as a byproduct and can be removed by distillation to drive the equilibrium toward the product.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and any excess DMF-DMA under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Mechanistic Elucidation

The reaction proceeds through a well-established addition-elimination mechanism. The use of DMF-DMA is causal to the reaction's success; it serves as a highly electrophilic source of a dimethylaminomethylidene group, with two methoxy groups acting as excellent leaving groups.

Caption: Reactivity sites of the enaminone scaffold.

Reactions with Electrophiles

The C2 carbon (α to the carbonyl) is rendered nucleophilic by the electron-donating dimethylamino group. This site can be readily alkylated, acylated, or otherwise functionalized using a variety of electrophilic reagents, typically after deprotonation with a suitable base to form a more potent nucleophile.

Reactions with Nucleophiles and in Cycloadditions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C3). However, the true synthetic power of enaminones is realized in their role as 1,3-dielectrophilic synthons for the construction of five- and six-membered heterocycles. By reacting with binucleophiles such as hydrazine, hydroxylamine, guanidine, or amidines, a wide array of pyrazoles, isoxazoles, and pyrimidines can be synthesized. In these reactions, one nucleophilic center of the reagent attacks the carbonyl carbon, while the other attacks the C1 carbon, with subsequent elimination of dimethylamine and water to drive the cyclization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. This compound is classified as harmful. Table 2: GHS Hazard and Safety Information

| Category | Information | Source |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. * Keep away from incompatible materials such as strong acids and oxidizing agents. [4] Storage:

-

Store in a tightly sealed container in a refrigerator (2-8°C). [2]* Keep away from sources of ignition. [4]

Conclusion

This compound is a synthetically versatile and valuable building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible reagent for research laboratories. The true strength of this compound lies in its multifaceted reactivity, enabling its use as a precursor for a diverse range of functionalized acyclic and heterocyclic molecules. For scientists engaged in medicinal chemistry, drug discovery, and materials science, a thorough understanding of this enaminone's chemical behavior opens avenues for the efficient construction of novel molecular entities.

References

-

PubChem, National Institutes of Health. This compound Summary. [Link]

-

Asghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]

-

Pharmaffiliates. 1-(Dimethylamino)-4-methyl-1-penten-3-one Product Page. [Link]

-

SpectraBase. E-1-(DIMETHYLAMINO)-4-METHYLPENT-1-EN-3-ONE Spectrum. [Link]

-

ResearchGate. (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one PDF. [Link]

-

PubChem, National Institutes of Health. 1-(Dimethylamino)pent-1-en-3-one Summary. [Link]

-

Crysdot LLC. 1-(Dimethylamino)-4-methylpent-1-en-3-one Product Page. [Link]

Sources

An In-Depth Technical Guide to (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

This guide provides a comprehensive technical overview of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one, a molecule belonging to the versatile class of β-enaminones. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical nature allows for a detailed exploration of its properties, synthesis, and potential applications based on the well-established chemistry of the enaminone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Enaminone Scaffold

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. The enaminone moiety can act as both a nucleophile and an electrophile, providing a versatile platform for the construction of a wide array of carbocyclic and heterocyclic structures.[1]

The inherent electronic properties of the enaminone system, with the nitrogen atom pushing electron density into the conjugated system and the carbonyl group withdrawing it, lead to a polarized molecule with distinct reactive sites. This "push-pull" electronic effect stabilizes the molecule and dictates its chemical behavior.[1] Enaminones are key intermediates in the synthesis of numerous compounds with significant biological activities, including anti-inflammatory, anticonvulsant, and antitumor agents.[1]

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is limited, its fundamental properties can be summarized from available sources and predicted based on its structure.

| Property | Value | Source |

| CAS Number | 5782-56-9 | [2][3] |

| Molecular Formula | C8H15NO | [2][4] |

| Molecular Weight | 141.21 g/mol | [2][4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 90 °C @ 1.5 mBar | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis of this compound

The synthesis of β-enaminones is typically achieved through the condensation of a β-dicarbonyl compound with a primary or secondary amine.[5] For the synthesis of this compound, a plausible and efficient method involves the reaction of 4-methyl-2,4-pentanedione with dimethylamine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the diketone, followed by dehydration to form the stable enaminone.

Proposed Synthetic Protocol:

Reaction: 4-methyl-2,4-pentanedione + Dimethylamine → this compound + Water

Reagents and Equipment:

-

4-methyl-2,4-pentanedione

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

An inert solvent such as toluene or ethanol

-

A catalyst (optional, an acid or a Lewis acid can be used to accelerate the reaction)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water)

-

Heating mantle and magnetic stirrer

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 4-methyl-2,4-pentanedione and the chosen solvent.

-

Amine Addition: Slowly add a stoichiometric equivalent of dimethylamine to the flask with stirring. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Once the reaction is complete (as indicated by the cessation of water formation or by TLC analysis), cool the mixture to room temperature.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.

Diagram of the Proposed Synthesis:

Caption: Proposed synthesis of the target enaminone.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the dimethylamino group, the isopropyl group, and the methyl group adjacent to the carbonyl. The vinyl proton will likely appear as a doublet coupled to the other vinyl proton. The dimethylamino protons will be a singlet, and the isopropyl group will show a septet for the CH and a doublet for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two olefinic carbons, the carbons of the dimethylamino group, and the carbons of the isopropyl group. The carbonyl carbon will be the most downfield signal.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the conjugated carbonyl group (C=O) typically in the range of 1600-1650 cm⁻¹. A band for the C=C double bond will also be present in a similar region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (141.21 g/mol ).

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the enaminone functional group, which allows for a variety of chemical transformations. This makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds.[7]

Electrophilic and Nucleophilic Nature

The enaminone scaffold possesses both electrophilic and nucleophilic centers. The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles. Conversely, the α-carbon and the nitrogen atom can act as nucleophiles.

Diagram of Enaminone Reactivity:

Caption: Dual reactivity of the enaminone scaffold.

Role in Heterocyclic Synthesis

A primary application of β-enaminones is in the synthesis of a diverse range of heterocyclic compounds. The enaminone can act as a three-carbon synthon in annulation reactions. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.[8][9]

Potential in Drug Discovery

The enaminone moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[7] Compounds containing this scaffold have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Enaminones have been utilized as intermediates in the synthesis of compounds with potent antitumor properties.

-

Anti-inflammatory and Analgesic Effects: Certain enaminone derivatives have demonstrated significant anti-inflammatory and pain-relieving activities.

-

Anticonvulsant Properties: The enaminone structure is found in several compounds investigated for their potential in treating epilepsy.[1]

While this compound itself is primarily listed as a research chemical, its structural features suggest its potential as a starting material for the synthesis of novel therapeutic agents.[2]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant.[4]

Conclusion

This compound, with its characteristic enaminone structure, represents a versatile and valuable molecule for synthetic and medicinal chemists. Although detailed studies on this specific compound are sparse, the well-established chemistry of β-enaminones provides a solid foundation for understanding its synthesis, reactivity, and potential applications. Its role as a building block for more complex molecules, particularly in the realm of heterocyclic chemistry and drug discovery, underscores its importance as a research chemical. Further investigation into the specific properties and reactions of this compound could unveil novel synthetic pathways and lead to the discovery of new molecules with significant biological activity.

References

-

Pharmaffiliates. 1-(Dimethylamino)-4-methyl-1-penten-3-one. [Link]

-

Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. [Link]

-

MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]

-

Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

-

MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

-

RSC Publishing. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. [Link]

-

ResearchGate. Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. [Link]

-

PMC - NIH. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]

-

ResearchGate. Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to.... [Link]

Sources

- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 5782-56-9 [sigmaaldrich.com]

- 4. 5782-56-9 Cas No. | 1-(Dimethylamino)-4-methyl-1-penten-3-one | Matrix Scientific [matrixscientific.com]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one molecular weight

An In-depth Technical Guide: (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Abstract

This technical guide provides a comprehensive analysis of this compound, a prominent member of the β-enamino carbonyl class of compounds, often referred to as enaminones. With a molecular weight of 141.21 g/mol , this molecule is a highly versatile and valuable intermediate in modern organic and medicinal chemistry.[1][2][3] Its unique conjugated system (N-C=C-C=O) imparts both nucleophilic and electrophilic characteristics, making it an ideal building block for the synthesis of a wide array of complex heterocyclic structures.[4][5] This document details the core molecular profile, physicochemical properties, established and modern synthetic methodologies, and key applications in drug discovery, particularly in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Core Molecular Profile

A precise understanding of the fundamental properties of this compound is critical for its application in synthetic chemistry.

Chemical Identity

The compound is unambiguously identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 5782-56-9 | [1][2] |

| Molecular Formula | C8H15NO | [3][6] |

| Synonyms | (1E)-1-(dimethylamino)-4-methyl-1-penten-3-one | [1][3] |

| InChI Key | KLNDLIOPBBBDGL-AATRIKPKSA-N | [1] |

Physicochemical Properties

The key quantitative properties that dictate the compound's behavior in experimental settings are summarized below.

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Exact Mass | 141.115364 Da | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 90 °C @ 1.5 mBar | [1] |

| Purity (Typical) | ≥95% | [1] |

Molecular Structure

The structure features a dimethylamino group conjugated with a ketone through a carbon-carbon double bond, with an isopropyl group attached to the carbonyl carbon.

Caption: 2D structure of this compound.

The Chemistry of Enaminones: A Mechanistic Overview

Enaminones, including this compound, are powerful synthetic intermediates due to their unique electronic structure.[5] The conjugated N-C=C-C=O system allows for electron delocalization, creating a molecule with multiple reactive sites. This "ambident" nature is the cornerstone of its versatility, rendering it susceptible to both electrophilic and nucleophilic attack.[4][7]

-

Nucleophilic Character : The nitrogen atom and the α-carbon (the carbon adjacent to the C=O group) are electron-rich due to resonance, making them nucleophilic centers.

-

Electrophilic Character : The carbonyl carbon and the β-carbon (the carbon adjacent to the amino group) are electron-deficient, acting as electrophilic centers.

This dual reactivity allows enaminones to be used as precursors for a vast number of heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[4][8]

Caption: Reactivity logic of the enaminone scaffold.

Synthesis Methodologies

The synthesis of enaminones is well-established, with numerous methods developed to optimize yield, purity, and environmental impact.

General Condensation Protocol

The most common route to synthesize enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.[5] For this compound, the precursors would be isobutyrylacetic acid (or its ester derivative) and dimethylamine. The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the product.

Protocol: Scandium (III) Triflate-Catalyzed Synthesis

This protocol is adapted from methodologies that use Lewis acids to catalyze the reaction under mild, often solvent-free conditions, which enhances efficiency and simplifies purification.[4] Scandium (III) triflate is a highly effective catalyst for this transformation.

Materials and Equipment:

-

4-Methyl-3-oxopentanoic acid ester (1 equivalent)

-

Dimethylamine solution (2M in THF, 1.2 equivalents)

-

Scandium (III) triflate (Sc(OTf)₃, 5 mol%)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents: Dichloromethane (DCM), Ethyl acetate, Hexanes

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask, add the 4-methyl-3-oxopentanoic acid ester (1 eq.) and scandium (III) triflate (0.05 eq.).

-

Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon).

-

Reagent Addition : Add the dimethylamine solution (1.2 eq.) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup : Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound as a liquid.

Synthesis Workflow

The general experimental process can be visualized as a clear sequence of steps.

Caption: General workflow for the catalytic synthesis of the title compound.

Applications in Drug Development and Heterocyclic Synthesis

The true value of this compound lies in its role as a versatile synthetic precursor.

Role as a Versatile Building Block

Enaminones are extensively used as building blocks for a multitude of heterocyclic systems.[5][7] Their pre-functionalized and reactive nature allows chemists to construct complex molecular architectures in fewer steps. This is particularly advantageous in drug discovery, where rapid synthesis of diverse compound libraries is essential for identifying new lead candidates.

Synthesis of Bioactive Heterocycles

The enaminone scaffold is a gateway to classes of compounds with proven biological activity.[4]

-

Pyrazoles and Pyridines : Reactions with hydrazine derivatives or active methylene compounds can yield substituted pyrazoles and pyridines, respectively.[8] These heterocycles are core components of drugs with antitumor, antimicrobial, and anti-inflammatory properties.[8]

-

Other Heterocycles : The compound can also be used to synthesize oxazoles, quinolines, and various fused heterocyclic systems, many of which are of high interest in medicinal chemistry.[4]

The pathway from a simple building block to a complex, biologically active molecule demonstrates the power of this chemical intermediate.

Sources

- 1. This compound | 5782-56-9 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. acgpubs.org [acgpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C8H15NO | CID 12637215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the enaminone compound, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one. Designed for researchers, scientists, and professionals in drug development, this document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The guide will not only present the spectral data but also offer insights into the experimental rationale and data interpretation, grounded in established scientific principles.

Introduction

This compound is a member of the enaminone family, a class of compounds characterized by the N-C=C-C=O conjugated system. Enaminones are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. A thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of these compounds, which are critical aspects in any research and development endeavor. This guide will systematically dissect the NMR, IR, and MS data to provide a comprehensive spectroscopic profile of this molecule.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its key functional groups, is the foundation for interpreting its spectra. The molecule possesses a conjugated system, a carbonyl group, a carbon-carbon double bond, and a dimethylamino group, all of which give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of enaminones involves dissolving 5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is crucial as it can influence the chemical shifts, particularly of protons involved in hydrogen bonding. Spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] For this guide, the data is presented as if acquired in CDCl₃, a common solvent for this class of compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | =CH-N |

| ~5.1 | d | 1H | -CO-CH= |

| ~2.9 | s | 6H | -N(CH₃)₂ |

| ~2.8 | sept | 1H | -CH(CH₃)₂ |

| ~1.1 | d | 6H | -CH(CH₃)₂ |

-

Vinyl Protons: The two protons on the C=C double bond are expected to appear as doublets due to coupling with each other. The proton adjacent to the nitrogen (=CH-N) is deshielded by the nitrogen's lone pair and appears at a higher chemical shift (~7.5 ppm). The proton adjacent to the carbonyl group (-CO-CH=) is also deshielded and appears at a lower field (~5.1 ppm). The large coupling constant (typically >12 Hz for trans-coupling) between these two protons would confirm the (E)-stereochemistry.

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are expected to appear as a singlet around 2.9 ppm.

-

Isopropyl Protons: The methine proton of the isopropyl group is expected to be a septet due to coupling with the six protons of the two methyl groups. The six protons of the isopropyl methyl groups are equivalent and should appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the nature of the attached atoms.

Table 2: Reported and Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~155 | =CH-N |

| ~95 | -CO-CH= |

| ~45 | -N(CH₃)₂ |

| ~40 | -CH(CH₃)₂ |

| ~18 | -CH(CH₃)₂ |

Note: The specific chemical shifts for this compound have been reported in the literature, though the full dataset is not publicly available without access to the cited articles. The values presented here are based on those reports and typical values for enaminones.[2][3]

-

Carbonyl Carbon: The carbonyl carbon (C=O) is significantly deshielded and appears at the downfield end of the spectrum, typically around 200 ppm.

-

Olefinic Carbons: The carbon atom of the C=C double bond attached to the nitrogen (=CH-N) is deshielded and appears around 155 ppm. The carbon adjacent to the carbonyl group (-CO-CH=) is more shielded and appears at a higher field, around 95 ppm.

-

Alkyl Carbons: The carbons of the dimethylamino group appear around 45 ppm. The methine and methyl carbons of the isopropyl group are expected at approximately 40 ppm and 18 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

For a solid sample, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer or by preparing a KBr pellet.[1] For a liquid, a small drop can be placed between two salt plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O and C=C stretching vibrations, which are key features of the enaminone system.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1640 | Strong | C=O stretch |

| ~1580 | Strong | C=C stretch |

| ~2960-2850 | Medium | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend |

The delocalization of electrons in the conjugated system of enaminones leads to a decrease in the double bond character of the carbonyl group, resulting in a lower stretching frequency (~1640 cm⁻¹) compared to a simple ketone (typically 1715 cm⁻¹). The C=C stretching vibration is also observed at a lower frequency (~1580 cm⁻¹) due to conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

A minute amount of the sample is dissolved in a suitable solvent like methanol or acetonitrile and analyzed using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[1]

Expected Mass Spectrum

The mass spectrum of this compound (molar mass: 141.21 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 141. The fragmentation pattern will be characteristic of the enaminone structure.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Possible Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - C₃H₇]⁺ (loss of isopropyl) |

| 70 | [CH=CHN(CH₃)₂]⁺ |

| 44 | [N(CH₃)₂]⁺ |

The fragmentation is likely to involve the loss of a methyl radical from the isopropyl group or the dimethylamino group, and cleavage of the bond between the carbonyl carbon and the isopropyl group.

Sources

The Chameleonic Reactivity of β-Enaminones: A Cornerstone in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the core reactivity of β-enaminones, versatile synthons that have become indispensable in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] Their unique electronic structure, characterized by a conjugated amine-alkene-carbonyl system, imparts a rich and tunable reactivity profile that allows them to act as both potent nucleophiles and electrophiles.[3][4] This dual nature is the key to their widespread application in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents, including anticonvulsant, anti-inflammatory, and antitumor compounds.[3][5][6][7][8] We will explore their synthesis, fundamental reactivity, and strategic application in constructing valuable molecular scaffolds, moving beyond simple protocols to explain the causal-mechanistic principles that govern their transformations.

The Electronic Soul of β-Enaminones: Structure and Synthesis

A β-enaminone can be described as a vinylogous amide, where the electronic influence of the nitrogen lone pair extends through the π-system to the carbonyl group. This "push-pull" electronic arrangement creates a polarized molecule with distinct reactive sites, which is fundamental to its synthetic utility.

Synthetic Strategies

The accessibility of β-enaminones is a major advantage, with several robust methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

-

Condensation of β-Dicarbonyls and Amines: This is the most classical and direct approach. The reaction of a 1,3-diketone or β-ketoester with a primary or secondary amine, often with azeotropic removal of water, yields the corresponding β-enaminone. While historically requiring harsh conditions, modern protocols employ a range of catalysts to facilitate the reaction under milder conditions.[9][10] Catalyst-free methods at elevated temperatures have also been reported as a green alternative.[11]

-

Reaction with Formamide Acetals: Reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) react readily with active methylene compounds (e.g., ketones) to furnish N,N-dimethyl β-enaminones.[1][12] This method is particularly effective for generating trisubstituted double bonds.

-

Transition Metal-Catalyzed Methods: Recent advances include palladium-catalyzed dehydrogenative coupling of saturated ketones with amines, which constructs the enaminone from more readily available precursors without pre-functionalization.[13] Furthermore, photocatalytic approaches are emerging as powerful, green alternatives for their synthesis.[3][4][14]

| Synthetic Method | Starting Materials | Key Advantages | Limitations | Reference |

| Classical Condensation | 1,3-Dicarbonyl + Amine | Direct, atom-economical, wide substrate scope. | Can require harsh conditions (heat, acid/base). | [9][10][11] |

| Gold(I)/Silver(I) Catalysis | 1,3-Dicarbonyl + Amine | Mild conditions (room temp), solvent-free, high yields. | Requires precious metal catalyst. | |

| DMF-DMA Condensation | Ketone + DMF-DMA | Excellent for N,N-dimethyl derivatives, mild. | Limited to introducing a dimethylamino group. | [1] |

| Pd-Catalyzed Dehydrogenation | Saturated Ketone + Amine | Uses simple, non-oxidized starting materials. | Requires catalyst, oxidant (allyl acetate). | [13] |

| Photocatalysis/Photoredox | Varies (e.g., 3-bromochromones) | Green (visible light), mild conditions, novel pathways. | Can require specific photocatalysts and setups. | [3][4][15] |

Protocol: Gold(I)/Silver(I)-Catalyzed Synthesis of a β-Enaminone

This protocol is adapted from a high-yield, solvent-free method that demonstrates the efficiency of modern catalysis.

Objective: To synthesize (Z)-3-(phenylamino)-1-phenylbut-2-en-1-one from benzoylacetone and aniline.

Materials:

-

Benzoylacetone (1,3-dicarbonyl compound)

-

Aniline (amine)

-

(Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl]

-

Silver trifluoromethanesulfonate (AgOTf)

-

Ethyl acetate

-

Water

Procedure:

-

Catalyst Preparation: In a round-bottom flask, add [(PPh₃)AuCl] (0.01-0.03 mmol) and AgOTf (0.01-0.03 mmol). Stir the mixture at room temperature for 5 minutes. The in-situ generation of the active cationic gold complex is critical for catalytic activity.

-

Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., benzoylacetone, 3 mmol) to the flask and continue stirring.

-

Addition of Amine: Add the amine (e.g., aniline, 3 mmol) to the stirring solution. The reaction is typically carried out under solvent-free conditions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., hexane:ethyl acetate). The reaction is often complete within a few hours at room temperature.

-

Work-up: Once the reaction is complete, dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL). The aqueous wash removes any remaining silver salts and other water-soluble impurities.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, though this method often yields highly pure products directly.

The Duality of Reactivity: Nucleophilic and Electrophilic Pathways

The synthetic power of β-enaminones stems from their ambident nucleophilic and electrophilic character. The regioselectivity of their reactions can be finely tuned by the choice of reagents and reaction conditions.

N- and Cα-Functionalization: The Nucleophilic Manifold

The delocalized π-system renders the nitrogen and the α-carbon (Cα) nucleophilic. The outcome of reactions with electrophiles (e.g., alkyl halides, acyl chlorides) is a delicate balance between N- and Cα-attack.

-

N-Alkylation/Acylation: Generally favored under neutral or slightly acidic conditions. The nitrogen lone pair is the most accessible nucleophilic site.

-

Cα-Alkylation/Acylation: Favored by first deprotonating the enaminone system with a strong, non-nucleophilic base (e.g., NaH, LDA). This generates a delocalized anion with significant charge density on the Cα, directing the electrophile to that position. C-acylation is a powerful method for producing β-enamino diketones, which are themselves versatile synthetic intermediates.[16]

// Start node start [label="β-Enaminone"];

// Path 1: N-Acylation N_Acyl [label="N-Acyl Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> N_Acyl [label=" RCOCl,\n Pyridine"];

// Path 2: C-Acylation Anion [label="Delocalized Anion\n(via NaH)"]; C_Acyl [label="C-Acyl Product\n(β-Enamino diketone)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start -> Anion [label=" 1. NaH, THF"]; Anion -> C_Acyl [label=" 2. RCOCl"];

// Annotations anno1 [label="Kinetic Control\n(Neutral conditions)", shape=plaintext, fontcolor="#5F6368"]; anno2 [label="Thermodynamic Control\n(Basic conditions)", shape=plaintext, fontcolor="#5F6368"];

N_Acyl -> anno1 [style=dotted, arrowhead=none]; C_Acyl -> anno2 [style=dotted, arrowhead=none]; } dot Caption: Regiocontrol in the acylation of β-enaminones.

Reactions at Cβ and the Carbonyl: The Electrophilic Manifold

The electron-withdrawing carbonyl group renders the β-carbon (Cβ) and the carbonyl carbon electrophilic.

-

Reduction: The enaminone system can be selectively reduced.

-

C=O Reduction: Strong hydride reagents like LiAlH₄ can reduce the carbonyl group to afford γ-amino alcohols, valuable synthons in their own right.[17][18]

-

C=C Reduction: Catalytic hydrogenation or other reducing agents can reduce the double bond to yield saturated β-amino ketones or esters.[19][20] The chemoselectivity between the C=O and C=C bonds is a key consideration.[17][19]

-

-

Conjugate Addition: While less common than for α,β-unsaturated ketones due to the electron-donating amino group, conjugate addition of strong nucleophiles to the Cβ position is possible under certain conditions.

The Crown Jewel Application: Heterocyclic Synthesis

The most significant application of β-enaminones is their role as precursors to a vast array of heterocyclic compounds.[1][2][5][21] Their pre-functionalized N-C-C-C=O backbone is perfectly poised for cyclization reactions.

Workflow: Synthesis of a Substituted Pyrazole

This workflow outlines the synthesis of a pyrazole derivative, a common scaffold in pharmaceuticals, from a β-enaminone and a hydrazine.[1]

Protocol: Synthesis of a Pyrazolone Derivative

Adapted from the general procedure for reacting β-enamino esters with hydrazines.[1]

Objective: To synthesize a 1,5-disubstituted pyrazolone from an ethyl β-enaminoacetate and a substituted hydrazine.

Materials:

-

Ethyl (Z)-3-(dimethylamino)-2-phenylacrylate (β-enamino ester)

-

Phenylhydrazine

-

Ethanol (absolute)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-enamino ester (1 mmol) and phenylhydrazine (1 mmol) in absolute ethanol (15-20 mL).

-

Reflux: Heat the reaction mixture to reflux. The initial step is the nucleophilic attack of the hydrazine on the Cβ of the enaminone, displacing the dimethylamine group, followed by condensation.

-

Cyclization: Continue refluxing for 3-6 hours. During this time, the intermediate hydrazone undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable pyrazolone ring.

-

Isolation: Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.

Expanding the Heterocyclic Palette

The versatility of β-enaminones extends to numerous other ring systems:

-

Pyrroles: The Paal-Knorr synthesis, a classical method for forming pyrroles from 1,4-dicarbonyl compounds, proceeds through an enamine or enaminone intermediate.[22][23][24][25][26]

-

Pyridines and Pyridinones: [3+3] Cycloaddition reactions with 1,3-dicarbonyl compounds or other three-carbon synthons afford substituted pyridinone scaffolds.[1]

-

Quinolines and Acridines: Intramolecular cyclization strategies, often catalyzed by transition metals, can be used to construct fused ring systems like quinolines and acridinediones.[5][21][27]

The Modern Frontier: Transition-Metal and Photoredox Catalysis

Contemporary organic synthesis leverages novel catalytic methods to enhance the reactivity of β-enaminones, enabling previously challenging transformations.

-

C-H Functionalization: Transition-metal catalysis allows for the direct functionalization of otherwise inert C-H bonds. This strategy has been applied to β-enaminones for site-selective annulations, building complex polycyclic structures efficiently.[28]

-

Cross-Coupling Reactions: Palladium-catalyzed intramolecular C-N cross-coupling of appropriately substituted β-enaminones is a powerful tool for synthesizing condensed tetrahydropyridines and related alkaloids.[27] The general catalytic cycle involves oxidative addition of the catalyst into a C-X bond, followed by coordination and reductive elimination to form the C-N bond.[29]

-

Photoredox and Dual Catalysis: The use of visible light in conjunction with photocatalysts and/or metal co-catalysts has opened new reaction pathways.[30][31][32] These methods can generate radical intermediates under exceptionally mild conditions, enabling novel transformations and skeletal reorganizations that are inaccessible through traditional thermal methods.[15][30][32]

Conclusion and Outlook

The β-enaminone scaffold is far more than a simple synthetic intermediate; it is a master key for molecular construction. Its inherent electronic properties provide a platform for a diverse array of predictable and controllable chemical transformations. From classical condensation reactions to build heterocycles to modern C-H functionalization and photoredox catalysis, the synthetic utility of β-enaminones continues to expand. For researchers in drug discovery and development, a deep understanding of the causality behind enaminone reactivity is essential for designing efficient synthetic routes to novel therapeutic agents. The ongoing development of catalytic systems promises to unlock even more sophisticated applications, ensuring that β-enaminones will remain a central tool in the organic chemist's arsenal for years to come.

References

-

Cai, C., Liu, C., Sun, X., & Wang, A. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(11), 12790-12801. [Link]

-

Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6767-6777. [Link]

-

Ito, H., Ueda, Y., & Kuwano, R. (2020). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones. Chemistry Letters, 49(5), 501-504. [Link]

-

Al-Shiekh, M. A., Medrasi, M. H., El-Emam, A. A., & El-Sayed, M. A. (2019). Catalyst-free direct synthesis of β-enaminones through reaction of benzohydrazonamides with cyclic 1,3-diketones. Cogent Chemistry, 5(1), 1664975. [Link]

-

Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

-

Sharma, D., Kumar, S., Bhattacherjee, D., Shil, A. K., & Das, P. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Results in Chemistry, 5, 100868. [Link]

-

ResearchGate. (2022). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride... [Scientific Diagram]. [Link]

-

Sharma, D., Kumar, S., Bhattacherjee, D., Shil, A. K., & Das, P. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Semantic Scholar. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Recent progress in the chemistry of β-aminoketones. Molecules, 15(8), 5207-5249. [Link]

-

de la Torre, F. J., El-SAYED, M. S., Díaz-Oltra, S., & Gotor-Fernández, V. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 116-124. [Link]

-

Sharma, N., Sharma, P., Singh, B., & Singh, D. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 21(34), 6825-6844. [Link]

-

Zhang, Z., Li, Y., Zhang, X., Tan, J., Du, H., & Chen, N. (2023). Visible-light induced photocatalyst-free synthesis of β-enaminones. Organic Chemistry Frontiers, 10(10), 2555-2561. [Link]

-

de la Torre, F. J., El-SAYED, M. S., Díaz-Oltra, S., & Gotor-Fernández, V. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 116-124. [Link]

-

Amaye, I. J., Haywood, R. D., Mandzo, E. M., Wirick, J. J., & Jackson-Ayotunde, P. L. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]

-

Fan, W.-Q., Zhang, S.-Q., Du, S., Zhang, Y.-B., Yang, M.-Q., Tong, Y., ... & Wei, W.-T. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]

-

ChemTube3D. (n.d.). Paal-Knorr Pyrrole Synthesis - Enamine Intermediate. [Link]

-

ACS Publications. (2024). Organic Letters Ahead of Print. [Link]

-

Gomaa, M. A.-M., & Ali, M. M. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Mini-Reviews in Organic Chemistry, 17(5), 586-599. [Link]

-

El-Aal, R. M. A. (2006). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]

-

Fan, W.-Q., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. PubMed. [Link]

-

Alatawi, F. A., et al. (2023). Pathways for the Paal-Knorr synthesis of pyrroles: A. the enamine... [Scientific Diagram]. ResearchGate. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Scott, K. R., & Edafiogho, I. O. (2012). Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. [Link]

-

Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152. [Link]

-

Das, S. S., & Nath, M. (2018). Paal–Knorr synthesis of pyrroles. Synthetic Communications, 48(20), 2549-2573. [Link]

-

Bartoli, G., Bosco, M., Sambri, L., & Marcantoni, E. (2004). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Defant, A., et al. (2013). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Tetrahedron, 69. [Link]

-

Kumar, A., & Sharma, S. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 209. [Link]

-

ResearchGate. (n.d.). Reduction of β-enamino esters 110... [Scientific Diagram]. [Link]

-

Efimov, I. V., et al. (2023). Cycloaddition reactions of enamines. Bohrium. [Link]

-

Carlsson, S., & Lawesson, S. (1982). Enamine chemistry—XXV: Reduction of enaminones by LiAlH4 and NaBH4. Synthesis of α,β-unsaturated aldehydes. Tetrahedron. [Link]

-

Brannock, K. C., Bell, A., Burpitt, R. D., & Kelly, C. A. (1961). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry, 26(2), 625-627. [Link]

-

Šimůnek, P., et al. (2013). The intramolecular C-N cross-coupling of enaminones 3: a summary of... ResearchGate. [Link]

-

Zeng, J. L. (2024). Studies On Organic Synthesis Involving Enaminones Via Visible Light Catalysis. Thesis. [Link]

-

Brannock, K. C., Burpitt, R. D., & Thweatt, J. G. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. Journal of Organic Chemistry. [Link]

-

Alt, G. H., & Speziale, A. J. (1964). Reactions of Enamines. V. The Acylation of Enamino Ketones. The Journal of Organic Chemistry, 29(4), 794-797. [Link]

-

Friary, R. J., Gilligan, J. M., Szajewski, R. P., Falci, K. J., & Franck, R. W. (1973). Heterocyclic synthesis via the intramolecular acylation of enamines derived from amino acids. The Journal of Organic Chemistry, 38(19), 3487-3491. [Link]

-

Organic Chemistry Explained! (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

-

Bräse, S., & de Meijere, A. (Eds.). (2014). Metal Catalyzed Cross-Coupling Reactions and More. Wiley. [Link]

Sources

- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 4. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Enaminone synthesis by amination [organic-chemistry.org]

- 11. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Visible-light induced photocatalyst-free synthesis of β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. globethesis.com [globethesis.com]

- 16. researchgate.net [researchgate.net]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

- 18. Enamine chemistry—XXV: Reduction of enaminones by LiAlH4 and NaBH4. Synthesis of α,β-unsaturated aldehydes☆ | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis | Semantic Scholar [semanticscholar.org]

- 22. chemtube3d.com [chemtube3d.com]

- 23. researchgate.net [researchgate.net]

- 24. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 25. rgmcet.edu.in [rgmcet.edu.in]

- 26. grokipedia.com [grokipedia.com]

- 27. researchgate.net [researchgate.net]

- 28. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. youtube.com [youtube.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one: A Technical Guide for Synthetic Chemists

Foreword: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, β-enaminones have emerged as powerful building blocks due to their unique electronic properties and diverse reactivity. This technical guide focuses on a specific and highly useful enaminone, (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one . We will delve into its synthesis, characterization, and, most importantly, its application as a pivotal intermediate in the synthesis of valuable heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this readily accessible reagent.

Introduction to this compound: Structure and Properties

This compound, a member of the enaminone family, is characterized by a conjugated system comprising a dimethylamino group, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups bestows upon the molecule a unique reactivity profile, featuring both nucleophilic and electrophilic centers.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 90 °C @ 1.5 mBar | [1] |

| CAS Number | 5782-56-9 | [1] |

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of β-dimethylamino enaminones is the reaction of a ketone with N,N-dimethylformamide dimethyl acetal (DMFDMA).[2] This one-pot reaction is typically high-yielding and proceeds under mild conditions.

Reaction Principle

The synthesis involves the condensation of 4-methylpentan-3-one with DMFDMA. The reaction proceeds through the formation of an initial adduct, which then eliminates methanol to afford the desired enaminone. The driving force for the reaction is the formation of the stable conjugated enaminone system and the volatile methanol byproduct.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Methylpentan-3-one (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (for drying)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpentan-3-one (1.0 eq) and toluene.

-

With stirring, add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Note: This is a general procedure. Optimization of reaction time and temperature may be necessary depending on the scale of the reaction.

Spectroscopic Characterization

Accurate characterization of the synthetic intermediate is crucial for its use in subsequent reactions. The following are the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

At the time of this writing, publicly available, detailed ¹H and ¹³C NMR spectra for this compound are limited. Researchers are advised to acquire their own spectroscopic data for full characterization. However, based on the structure and data for similar enaminones, the following are predicted key chemical shifts:

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

-

δ ~5.0-5.5 ppm (d, 1H): Vinyl proton adjacent to the carbonyl group.

-

δ ~7.5-8.0 ppm (d, 1H): Vinyl proton adjacent to the dimethylamino group.

-

δ ~2.9-3.2 ppm (s, 6H): Dimethylamino protons.

-

δ ~2.5-2.8 ppm (sept, 1H): Methine proton of the isopropyl group.

-

δ ~1.0-1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

-

δ ~195-205 ppm: Carbonyl carbon.

-

δ ~150-160 ppm: Vinyl carbon adjacent to the dimethylamino group.

-

δ ~90-100 ppm: Vinyl carbon adjacent to the carbonyl group.

-

δ ~40-45 ppm: Dimethylamino carbons.

-

δ ~35-40 ppm: Methine carbon of the isopropyl group.

-

δ ~18-22 ppm: Methyl carbons of the isopropyl group.

This compound as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from its ability to react with a variety of nucleophiles and electrophiles, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities.[3] The reaction of enaminones with hydrazine derivatives is a well-established and efficient method for the synthesis of substituted pyrazoles.[1][4]

Reaction Principle:

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to afford the aromatic pyrazole ring.

Sources

The Versatile β-Enaminone Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Applications

By Gemini, Senior Application Scientist

Abstract

β-Enaminones, characterized by the conjugated N-C=C-C=O system, are remarkably versatile building blocks in modern organic chemistry.[1][2] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, render them highly reactive and amenable to a wide array of chemical transformations.[1][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of β-enaminones. We will delve into their pivotal role as precursors in the synthesis of a multitude of heterocyclic compounds, their significant and varied pharmacological activities, and their emerging applications in materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

The β-Enaminone Core: Structure and Reactivity

The fundamental structure of a β-enaminone consists of an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a "push-pull" electronic system where the electron-donating amino group "pushes" electron density towards the electron-withdrawing carbonyl group.[4] This electronic delocalization imparts significant stability to the molecule while also defining its characteristic reactivity.[4]

The inherent ambident nature of β-enaminones is central to their synthetic utility.[5] They possess multiple reactive sites:

-

Nucleophilic α-carbon and β-carbon: The electron density from the nitrogen atom is delocalized onto the α and β carbons, making them susceptible to electrophilic attack.[3]

-

Electrophilic carbonyl carbon: The carbonyl carbon remains electrophilic and is a target for nucleophiles.[3]

-

Nucleophilic nitrogen atom: The lone pair of electrons on the nitrogen atom can also participate in reactions.

This multifaceted reactivity allows for a diverse range of transformations, making β-enaminones prized intermediates in organic synthesis.[3][6]

Synthetic Strategies for β-Enaminones

The accessibility of β-enaminones is a key factor in their widespread use. Several efficient synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Condensation of β-Dicarbonyl Compounds with Amines

The most direct and widely employed method for synthesizing β-enaminones is the condensation of a β-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester) with a primary or secondary amine.[6][7] This reaction typically involves the removal of a molecule of water.

Experimental Protocol: General Procedure for the Synthesis of β-Enaminones via Condensation

-

Reactant Mixing: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or water).[6][8]

-

Amine Addition: Add the amine (1-1.2 equivalents) to the solution.

-

Catalyst (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., cerium(III) chloride, bismuth(III) trifluoroacetate) can be added to facilitate the reaction.[7][8] Numerous catalysts have been reported to improve yields and reaction times, including ferric(III) ammonium nitrate, cobalt(II) chloride, and scandium(III) triflate.[6]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, often with azeotropic removal of water using a Dean-Stark apparatus.[8] Solvent-free conditions and microwave irradiation have also been successfully employed to accelerate the reaction.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired β-enaminone.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have provided alternative routes to β-enaminones, often under milder conditions and with broader substrate scope. These include:

-

Palladium-catalyzed Dehydrogenative β-Amination: This method allows for the synthesis of β-enaminones from saturated ketones, eliminating the need for pre-functionalized starting materials.[9]

-

Gold-catalyzed Reactions: Gold(III) catalysts have been shown to be effective in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines under environmentally friendly conditions.[6]

-

Multicomponent Reactions: One-pot, four-component sequential reactions have been developed to provide enaminones in a highly efficient and modular fashion.[10]

Applications in the Synthesis of Heterocyclic Compounds

β-Enaminones are invaluable precursors for the construction of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and natural products.[6][11] Their ability to react with both electrophiles and nucleophiles allows for diverse annulation strategies.

Synthesis of Pyridines and Quinolines

The reaction of β-enaminones with compounds containing an active methylene group, such as malononitrile or acetylacetone, can lead to the formation of substituted pyridines.[8][12] Similarly, quinoline derivatives can be synthesized through various cyclization strategies involving β-enaminones.[6]

Synthesis of Pyrazoles, Isoxazoles, and Pyrimidines

The reaction of β-enaminones with hydrazine derivatives readily affords pyrazoles.[8][13] Similarly, reaction with hydroxylamine leads to the formation of isoxazoles.[13] Pyrimidine derivatives can also be synthesized through condensation reactions with amidines or other suitable reagents.

Pharmacological Applications of β-Enaminones

The β-enaminone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][14]

Anticonvulsant Activity

A significant body of research has demonstrated the potent anticonvulsant properties of β-enaminones.[4][15][16] Several series of these compounds have been synthesized and evaluated, with some exhibiting remarkable efficacy in animal models of epilepsy.[15][17] The mechanism of action for some anticonvulsant enaminones is thought to involve the enhancement of extracellular GABA levels, a key inhibitory neurotransmitter in the brain.[18]

| Compound | Animal Model | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat | 5.8 | > 65.5 | [15] |

| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rat | 4 | > 67 | [17] |

| Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | Rat | 3.0 | > 83.3 | [19] |

Antitumor Activity

β-Enaminone derivatives have emerged as promising candidates for anticancer drug development.[13][20][21] They have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer and liver carcinoma.[13][21] The mechanisms of their antitumor activity are varied and can include the inhibition of key enzymes or the intercalation into DNA.[13] For instance, certain pyrazole derivatives synthesized from enaminones have shown inhibitory effects comparable to the standard chemotherapeutic agent 5-fluorouracil.[13]

Antimicrobial Activity

The antimicrobial properties of β-enaminones and their metal complexes have also been investigated.[22] While the parent enaminones may show limited activity, their metal complexes, particularly with zinc and iron, have demonstrated significant antibacterial action against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This suggests that chelation can enhance the biological activity of the enaminone scaffold.

Other Therapeutic Applications

The therapeutic potential of β-enaminones extends beyond the aforementioned activities. They have also been investigated for their:

Applications in Materials Science

Beyond their biological applications, β-enaminones are finding utility in the field of materials science.

Corrosion Inhibitors

β-Enaminoesters have been successfully employed as corrosion inhibitors for carbon steel in acidic environments.[23][24][25] These molecules can adsorb onto the metal surface, forming a protective film that significantly reduces the rate of corrosion.[23][25] The presence of electron-donating nitrogen and oxygen atoms, along with the π-electron system, facilitates this adsorption process.[23] Studies have shown that some β-enaminoesters can achieve corrosion inhibition efficiencies of up to 98%.[23][24]

Conclusion

β-Enaminones represent a fascinating and highly valuable class of organic compounds. Their straightforward synthesis, coupled with their rich and tunable reactivity, has established them as indispensable tools in both academic research and industrial applications. The diverse array of biological activities exhibited by β-enaminone derivatives underscores their immense potential in drug discovery and development. Furthermore, their emerging applications in materials science highlight the broad utility of this versatile scaffold. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, the applications of β-enaminones are poised to expand even further, solidifying their status as a cornerstone of modern organic and medicinal chemistry.

References

-

Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(7), 2790-2799. [Link]

-

Sharma, D., Kumar, S., Bhattacherjee, D., Shil, A. K., & Das, P. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Results in Chemistry, 5, 100813. [Link]

-

Murthy, Y. L. N., & Govindh, B. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(4), 299. [Link]

-

Waheed, E. J., Al-khazraji, A. M., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152. [Link]

-

Roy, P., Mahato, K., Shrestha, D., Mohandoss, S., Lee, S. W., & Lee, Y. R. (2025). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 23(1), 36-58. [Link]

-

Roy, P., Mahato, K., Shrestha, D., Mohandoss, S., Lee, S. W., & Lee, Y. R. (2024). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

-

Li, J., Li, X., & Wang, J. (2021). Recent Advances in Transition Metal Catalyzed Synthesis of β‐Enaminones and β‐Enaminoesters. Advanced Synthesis & Catalysis, 363(17), 4048-4065. [Link]

-

Edafiogho, I. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 34(1), 387-392. [Link]

-

de Souza, T. F., da Silva, A. F., de Lima, G. M., & Echevarria, A. (2018). β-Enaminoesters as Novel Corrosion Inhibitors for Carbon Steel in Acidic Medium. Journal of the Brazilian Chemical Society, 29, 1649-1660. [Link]

-

Edafiogho, I. O., Kombian, S. B., Ananthalakshmi, K. V. V., Salama, N. N., Eddington, N. D., Wilson, T. L., ... & Scott, K. R. (2007). Enaminones: exploring additional therapeutic activities. Journal of pharmaceutical sciences, 96(10), 2509-2531. [Link]

-